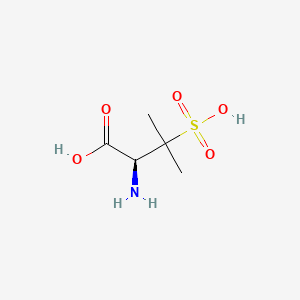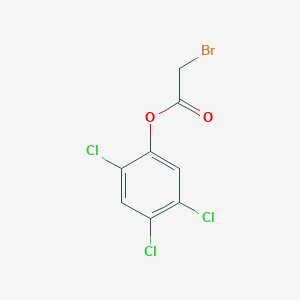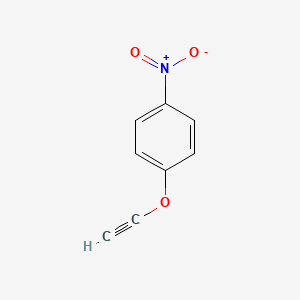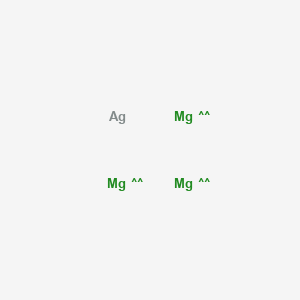
Magnesium--silver (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium–silver (3/1) is a compound consisting of magnesium and silver in a 3:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Magnesium is known for its lightweight and high-strength characteristics, while silver is renowned for its excellent electrical conductivity and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium–silver (3/1) can be achieved through several synthetic routes. One common method involves the direct reaction of magnesium and silver at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the metals. The reaction can be represented as follows:
[ 3 \text{Mg} + \text{Ag} \rightarrow \text{Mg}_3\text{Ag} ]
Another method involves the reduction of silver salts with magnesium in a suitable solvent. This method allows for better control over the reaction conditions and the purity of the final product.
Industrial Production Methods
Industrial production of magnesium–silver (3/1) often involves the use of high-temperature furnaces and controlled atmospheres to ensure the purity and consistency of the compound. The process may include steps such as melting, alloying, and casting to produce the desired material. Advanced techniques such as vacuum induction melting and powder metallurgy can also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Magnesium–silver (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and silver oxide.
Reduction: Reduction reactions can be used to revert the oxidized forms back to the original compound.
Substitution: The compound can participate in substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving magnesium–silver (3/1) include oxygen, hydrogen, and various acids and bases. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of magnesium–silver (3/1) include magnesium oxide, silver oxide, and various intermediate compounds depending on the specific reaction conditions.
Scientific Research Applications
Magnesium–silver (3/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions due to its unique properties.
Biology: Its antimicrobial properties make it useful in biological research and medical applications.
Medicine: The compound is explored for its potential use in antimicrobial coatings and medical devices.
Industry: Magnesium–silver (3/1) is used in the production of high-strength, lightweight materials for aerospace and automotive applications.
Mechanism of Action
The mechanism of action of magnesium–silver (3/1) involves its interaction with various molecular targets and pathways. In biological systems, the compound’s antimicrobial properties are attributed to the release of silver ions, which disrupt microbial cell membranes and interfere with cellular processes. In chemical reactions, the compound acts as a catalyst by providing active sites for the reaction to occur, thereby lowering the activation energy and increasing the reaction rate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to magnesium–silver (3/1) include:
Magnesium oxide (MgO): Known for its high melting point and thermal stability.
Silver oxide (Ag2O): Used in various chemical and industrial applications.
Magnesium chloride (MgCl2): Commonly used in the production of magnesium metal and as a de-icing agent.
Uniqueness
Magnesium–silver (3/1) is unique due to its combination of properties from both magnesium and silver. It offers a balance of lightweight strength from magnesium and excellent electrical conductivity and antimicrobial properties from silver. This makes it particularly valuable in applications where both properties are desired, such as in advanced materials and medical devices.
Properties
CAS No. |
12041-07-5 |
|---|---|
Molecular Formula |
AgMg3 |
Molecular Weight |
180.78 g/mol |
InChI |
InChI=1S/Ag.3Mg |
InChI Key |
FZARZPSHVZTTFD-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Mg].[Mg].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


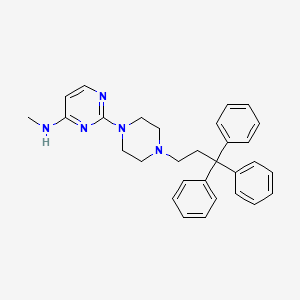
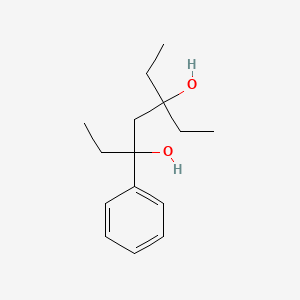
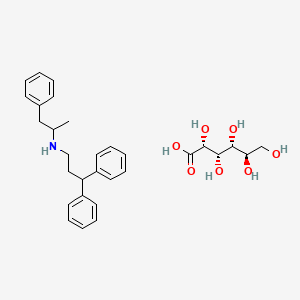
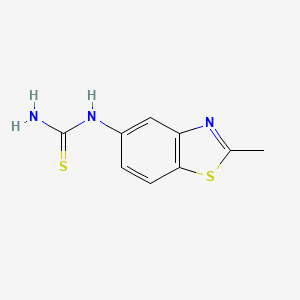
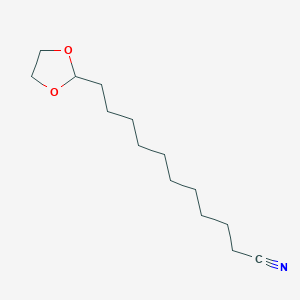
![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
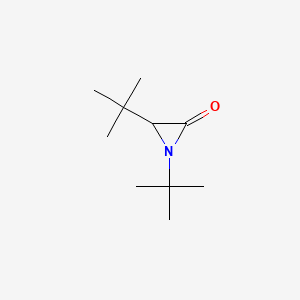

![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![Cyclopenta[ij]tetraphene-1,2-dione](/img/structure/B14713794.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)
